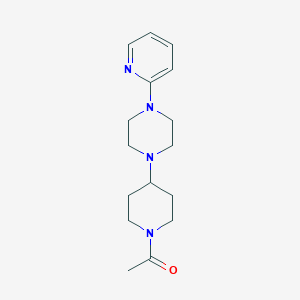![molecular formula C20H24O6 B5145007 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5145007.png)
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as EMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Mecanismo De Acción
The exact mechanism of action of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is not yet fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to inhibit the activity of certain signaling pathways that are involved in the growth and survival of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in laboratory experiments is its high potency and selectivity against cancer cells. However, one limitation of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects and toxicity of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde.
Direcciones Futuras
There are several potential future directions for research on 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. For example, further studies are needed to elucidate the exact mechanism of action of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde and to identify its molecular targets in cancer cells. Additionally, more research is needed to optimize the synthesis and formulation of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde for use in vivo. Finally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde may have potential applications in other fields, such as materials science and nanotechnology, and further research is needed to explore these possibilities.
Métodos De Síntesis
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde can be synthesized using a multistep process that involves the reaction of 3-methoxybenzaldehyde with ethylene glycol and potassium carbonate, followed by the reaction of the resulting product with 2-bromoethyl ether and sodium hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-3-24-17-6-4-5-7-18(17)25-12-10-23-11-13-26-19-9-8-16(15-21)14-20(19)22-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKYIXCPUGVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![4-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)

![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![4-({[4-(diethylamino)phenyl]imino}methyl)-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B5144986.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![N-[3-(2-methylphenoxy)propyl]-1-butanamine](/img/structure/B5144994.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)
methyl]amine](/img/structure/B5145040.png)
![7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5145043.png)